N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3

LC-MS/MS Matrix effect Isotope dilution

Tri-deuterated MHBMA3 internal standard corrects systematic bias from endogenous urinary interference in LC-MS/MS, ensuring accurate 1,3-butadiene exposure quantification. Non-isotopic IS fail to compensate matrix effects; this analog co-elutes identically yet is resolved by MS, enabling validated method performance (accuracy 93–115%, RSD ≤20.9%). Essential for occupational/environmental biomonitoring.

Molecular Formula C9H15NO4S
Molecular Weight 236.31 g/mol
Cat. No. B12396505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3
Molecular FormulaC9H15NO4S
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSCC=CCO)C(=O)O
InChIInChI=1S/C9H15NO4S/c1-7(12)10-8(9(13)14)6-15-5-3-2-4-11/h2-3,8,11H,4-6H2,1H3,(H,10,12)(H,13,14)/b3-2+/t8-/m0/s1/i1D3
InChIKeyCGYFKBWVTSXRDZ-JWVBMALBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3: Deuterated Internal Standard for 1,3-Butadiene Exposure Biomonitoring


N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 (CAS unlabeled: 159092-65-6) is a tri-deuterated stable isotope-labeled analog of MHBMA3 (also designated 4HBeMA), the urinary mercapturic acid metabolite of 1,3-butadiene (BD), a carcinogenic air pollutant [1]. The compound has a molecular formula of C₉H₁₂D₃NO₄S and molecular weight of 236.30 . It is supplied as a neat solid with purity specifications of ≥95–98% and is intended exclusively for research use as an isotope dilution mass spectrometry (IDMS) internal standard .

Why N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 Cannot Be Substituted with Unlabeled MHBMA3 or Alternative Internal Standards


Unlabeled MHBMA3 quantification in human urine is confounded by a well-documented analytical interference: an unidentified endogenous urinary compound co-elutes with the trans-isomer (NE) of MHBMA3 under standard LC-MS/MS conditions, exhibiting indistinguishable retention time and leading to systematic overestimation or false-positive detection [1]. Without a deuterated internal standard that undergoes identical sample preparation, extraction, and ionization but is resolved by mass, this matrix-induced bias cannot be corrected. Furthermore, structurally unrelated internal standards (e.g., non-isotopic analogs or alternative mercapturic acids) fail to co-extract and co-elute with MHBMA3, resulting in inadequate compensation for matrix effects and ion suppression/enhancement, which is documented to degrade accuracy in mercapturic acid profiling [2].

Quantitative Evidence: Performance Differentiation of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 for Analytical Method Validation


Matrix Effect Control: Deuterated IS Enables Accuracy Within 93–115% in Urinary Mercapturic Acid Profiling

In a validated LC-MS/MS method for profiling urinary mercapturic acids (including MHBMA3), the use of deuterated internal standards enabled accuracy ranging from 93.4% to 114.9% of theoretical values across 17 analytes, confirming that deuterated ISs are suitable for controlling the matrix effect [1]. In contrast, unlabeled MHBMA3 quantification without deuterated IS is compromised by a co-eluting interfering peak that is chromatographically indistinguishable from the trans-isomer (NE) of MHBMA3, leading to false-positive identification and overestimated concentrations in human urine samples [2].

LC-MS/MS Matrix effect Isotope dilution Accuracy Biomonitoring

Method Validation Precision: Deuterated IS Yields ≤20.9% RSD in Multi-Analyte Mercapturic Acid Assays

In the validated isotope dilution LC-MS/MS method for urinary mercapturic acids, precision expressed as relative standard deviation (RSD) ranged from 0.6% to 20.9% across the 17 analytes when deuterated internal standards were employed [1]. No equivalent precision data exists for unlabeled MHBMA3 analysis without deuterated IS due to the interfering peak problem that precludes reliable quantification [2].

Precision RSD LC-MS/MS Validation Mercapturic acids

Isotopic Discrimination for Endogenous vs. Exogenous Source Attribution in 1,3-Butadiene Metabolism Studies

Stable isotope labeling in combination with high-resolution mass spectrometry has been employed to accurately distinguish endogenous from exogenous sources of 1,3-butadiene metabolites. Studies demonstrate that MHBMA originates exclusively from exogenous exposure to BD [1]. The deuterated analog (d3-MHBMA3) provides the mass shift (Δm/z = +3) required for isotope dilution quantification and enables tracer studies to differentiate exposure sources, whereas unlabeled MHBMA3 cannot discriminate between endogenous background and environmental or occupational exposure.

Isotope labeling Endogenous vs exogenous 1,3-Butadiene MHBMA3 Mass spectrometry

High-Throughput Biomonitoring Compatibility: 18-Minute LC-MS/MS Run with Deuterated IS Panel

The isotope dilution LC-MS/MS method using deuterated internal standards for 17 urinary mercapturic acids achieves a total chromatographic run time of 18 minutes, with limits of quantitation ranging from 0.01 to 3.2 μg/L [1]. This throughput enables population-scale biomonitoring of occupational and environmental BD exposure. Alternative approaches without deuterated IS for MHBMA3 lack validated methods due to the chromatographic interference documented by Zhao et al. (2024), which precludes reliable high-throughput quantification [2].

High-throughput Biomonitoring Occupational exposure LC-MS/MS Throughput

Validated Application Scenarios for N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 in Biomonitoring and Exposure Assessment


Occupational Exposure Biomonitoring in Polymer and Petrochemical Industries

Used as the deuterated internal standard in isotope dilution LC-MS/MS methods for quantifying urinary MHBMA3 in workers exposed to 1,3-butadiene during polymer manufacturing, synthetic rubber production, and petrochemical refining. The validated method enables differentiation between exposed and unexposed worker cohorts and supports regulatory compliance monitoring [1].

Environmental Epidemiology Studies of Traffic-Related Air Pollution Exposure

Deployed in population-scale biomonitoring to assess environmental exposure to 1,3-butadiene from traffic emissions and urban air pollution. The deuterated IS is critical for correcting matrix effects in urinary mercapturic acid profiling across diverse demographic cohorts [1] [2].

Cigarette Smoke and Alternative Tobacco Product Exposure Assessment

Applied in toxicology studies evaluating exposure to 1,3-butadiene from cigarette smoke, e-cigarette aerosols, and other tobacco products. The deuterated IS enables precise quantification of MHBMA3 as a urinary biomarker of BD exposure in smokers versus nonsmokers [2].

Method Development and Inter-Laboratory Validation of Mercapturic Acid Assays

Essential for laboratories developing in-house LC-MS/MS methods for MHBMA3 quantification or participating in external quality assessment schemes for urinary mercapturic acid biomarkers. The deuterated IS is required to achieve the accuracy (93.4–114.9%) and precision (≤20.9% RSD) benchmarks established in validated methods [1].

Technical Documentation Hub

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36 linked technical documents
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